molecular formula C27H20N2O4 B11559470 1-(biphenyl-4-yl)-2-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenoxy)ethanone

1-(biphenyl-4-yl)-2-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenoxy)ethanone

Cat. No.: B11559470
M. Wt: 436.5 g/mol
InChI Key: PHVBJRQBJMMWPH-UHFFFAOYSA-N
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Description

1-(biphenyl-4-yl)-2-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenoxy)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a nitrophenyl imino group, and a phenoxy ethanone moiety

Preparation Methods

The synthesis of 1-(biphenyl-4-yl)-2-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenoxy)ethanone involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Introduction of the Nitrophenyl Imino Group: The nitrophenyl imino group is introduced through a condensation reaction between a nitroaniline and an aldehyde, forming an imine linkage.

    Attachment of the Phenoxy Ethanone Moiety: The final step involves the reaction of the biphenyl and nitrophenyl imino intermediates with a phenoxy ethanone derivative under basic conditions to form the desired compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow techniques.

Chemical Reactions Analysis

1-(biphenyl-4-yl)-2-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenoxy)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(biphenyl-4-yl)-2-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenoxy)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(biphenyl-4-yl)-2-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

These interactions lead to various biological effects, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

1-(biphenyl-4-yl)-2-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenoxy)ethanone can be compared with other similar compounds, such as:

    Biphenyl Derivatives: Compounds with similar biphenyl structures, such as biphenyl-4-carboxylic acid, exhibit different reactivity and applications due to variations in functional groups.

    Nitrophenyl Imino Compounds: Compounds like 4-nitrobenzylidene aniline share the nitrophenyl imino group but differ in their overall structure and properties.

    Phenoxy Ethanone Derivatives: Compounds such as 4-phenoxyacetophenone have similar phenoxy ethanone moieties but differ in their additional substituents and reactivity.

The uniqueness of this compound lies in its combination of these structural features, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C27H20N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-[4-[(3-nitrophenyl)iminomethyl]phenoxy]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C27H20N2O4/c30-27(23-13-11-22(12-14-23)21-5-2-1-3-6-21)19-33-26-15-9-20(10-16-26)18-28-24-7-4-8-25(17-24)29(31)32/h1-18H,19H2

InChI Key

PHVBJRQBJMMWPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=C(C=C3)C=NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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